molecular formula C11H13ClO2 B13669388 2-(tert-Butyl)phenyl carbonochloridate

2-(tert-Butyl)phenyl carbonochloridate

Cat. No.: B13669388
M. Wt: 212.67 g/mol
InChI Key: IWMGEATUXUSCTA-UHFFFAOYSA-N
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Description

2-(tert-Butyl)phenyl carbonochloridate is an organic compound with the molecular formula C11H13ClO2. It is a derivative of phenyl carbonochloridate, where a tert-butyl group is attached to the phenyl ring. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(tert-Butyl)phenyl carbonochloridate can be synthesized through the reaction of 2-(tert-butyl)phenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:

2-(tert-Butyl)phenol+Phosgene2-(tert-Butyl)phenyl carbonochloridate+HCl\text{2-(tert-Butyl)phenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-(tert-Butyl)phenol+Phosgene→2-(tert-Butyl)phenyl carbonochloridate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the required anhydrous conditions and controlling the reaction temperature.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)phenyl carbonochloridate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-(tert-butyl)phenol and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild conditions.

    Hydrolysis: Typically occurs under acidic or basic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    2-(tert-Butyl)phenol: Formed by hydrolysis.

Scientific Research Applications

2-(tert-Butyl)phenyl carbonochloridate is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing the carbonochloridate group into organic molecules.

    Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: In the preparation of polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)phenyl carbonochloridate involves the nucleophilic attack on the carbonyl carbon, leading to the displacement of the chloride ion. This reaction mechanism is typical for acyl chlorides and involves the formation of a tetrahedral intermediate.

Comparison with Similar Compounds

Similar Compounds

    Phenyl carbonochloridate: Lacks the tert-butyl group, making it less sterically hindered.

    tert-Butyl chloroformate: Contains a tert-butyl group but lacks the phenyl ring.

Uniqueness

2-(tert-Butyl)phenyl carbonochloridate is unique due to the presence of both the tert-butyl group and the phenyl ring, which confer specific steric and electronic properties. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to its analogs.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

(2-tert-butylphenyl) carbonochloridate

InChI

InChI=1S/C11H13ClO2/c1-11(2,3)8-6-4-5-7-9(8)14-10(12)13/h4-7H,1-3H3

InChI Key

IWMGEATUXUSCTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC(=O)Cl

Origin of Product

United States

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